molecular formula C13H21NO3 B2650994 tert-butyl (1S,3R,5R)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate CAS No. 1821401-91-5

tert-butyl (1S,3R,5R)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate

Cat. No.: B2650994
CAS No.: 1821401-91-5
M. Wt: 239.315
InChI Key: CPDRWKNXZSZLBV-IWIIMEHWSA-N
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Description

Tert-butyl (1S,3R,5R)-8-azaspiro[bicyclo[3.2.1]octane-3,2’-oxirane]-8-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique bicyclic framework, which includes both an azaspiro and an oxirane ring. The presence of these rings makes it an interesting subject for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,3R,5R)-8-azaspiro[bicyclo[3.2.1]octane-3,2’-oxirane]-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the intramolecular [3 + 2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective . This method involves the reaction of vinylogous carbonates with N-substituted hydroxylamine hydrochlorides under catalyst-free conditions, yielding the desired bicyclic structure in high yields.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1S,3R,5R)-8-azaspiro[bicyclo[3.2.1]octane-3,2’-oxirane]-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the azaspiro ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Tert-butyl (1S,3R,5R)-8-azaspiro[bicyclo[3.2.1]octane-3,2’-oxirane]-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl (1S,3R,5R)-8-azaspiro[bicyclo[3.2.1]octane-3,2’-oxirane]-8-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1S,3R,5R)-8-azaspiro[bicyclo[3.2.1]octane-3,2’-oxirane]-8-carboxylate is unique due to its combination of an azaspiro and an oxirane ring. This dual functionality provides distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

tert-butyl (1S,5R)-spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(15)14-9-4-5-10(14)7-13(6-9)8-16-13/h9-10H,4-8H2,1-3H3/t9-,10+,13?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDRWKNXZSZLBV-HWYHXSKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC3(C2)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC3(C2)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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